
N-(3-chlorophenyl)-N'-(2-phenylethyl)ethanediamide
Overview
Description
N-(3-chlorophenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as CWE or Eticyclidine, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in various physiological and pathological processes. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
CWE acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and learning. By blocking the NMDA receptor, CWE reduces the influx of calcium ions into the postsynaptic neuron, which can lead to a reduction in excitotoxicity and oxidative stress.
Biochemical and Physiological Effects
CWE has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are implicated in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
CWE has several advantages as a tool for scientific research. It is highly selective for the NMDA receptor and has a long duration of action, which allows for prolonged experiments. However, its potency and potential toxicity require careful handling and dosing. Additionally, its effects may be influenced by factors such as age, sex, and genetic background.
Future Directions
There are several potential future directions for research on CWE. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of the receptor in specific physiological and pathological processes. Another area is the investigation of the potential therapeutic applications of CWE in neurodegenerative diseases and other neurological disorders. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of CWE and to identify potential biomarkers of its activity.
Scientific Research Applications
CWE has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been used as a tool to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBUWURMXBMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)
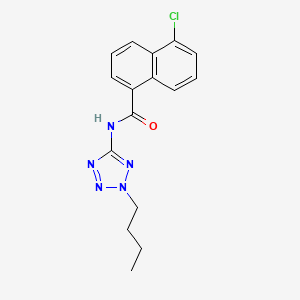
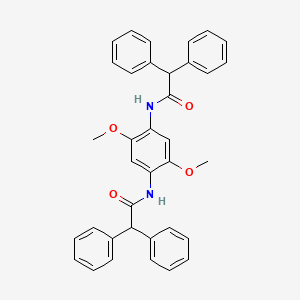
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
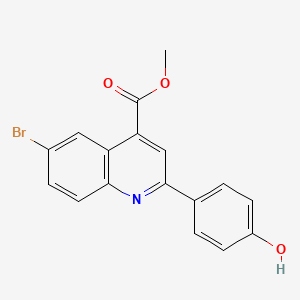
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)
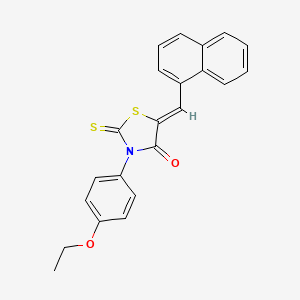
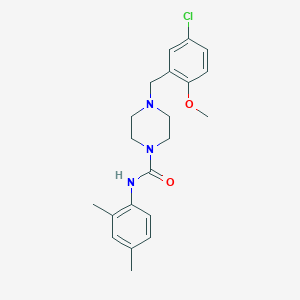
![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)